Magnesium;cyclobutane;bromide
Overview
Description
Magnesium cyclobutane bromide is a compound with the molecular formula (C4H8Br)2Mg. It belongs to the family of Grignard reagents and has found extensive use in various organic synthesis reactions. In the formation of a Grignard reagent from a compound possessing both bromine and chlorine, magnesium preferentially inserts into the C–Br bond over the C–Cl bond .
Synthesis Analysis
Grignard reagents are made through the addition of magnesium metal to alkyl or alkenyl halides . The halide can be Cl, Br, or I (not F). It’s slightly easier to make Grignards from the iodides and bromides . For example, 1,4-dibromobutane reacts with magnesium to form cyclobutane as the main product .Chemical Reactions Analysis
Grignard reagents are extremely good nucleophiles, reacting with electrophiles such as carbonyl compounds (aldehydes, ketones, esters, carbon dioxide, etc) and epoxides . They’re also very strong bases and will react with acidic hydrogens (such as alcohols, water, and carboxylic acids) .Physical And Chemical Properties Analysis
Magnesium cyclobutane bromide is a white to off-white powder that is soluble in ether and tetrahydrofuran. It has a molecular weight of 295.23 g/mol, a melting point of 118-121°C, and a boiling point of 155-158°C. It is stable under normal conditions and exhibits high thermal stability. Magnesium cyclobutane bromide has a density of 1.112 g/mL, and its refractive index is 1.480.Scientific Research Applications
Nanocrystalline MgO as a Catalyst
Nanocrystalline MgO has been identified as an efficient catalyst for dehydrohalogenation, transforming chlorobutane isomers or 1-bromobutane into magnesium chloride (MgCl2) and magnesium bromide (MgBr2). These compounds act as active catalysts for eliminating HCl and HBr from halogenated hydrocarbons, highlighting a shift in the reaction mechanism and showcasing the catalytic versatility of magnesium compounds in organic synthesis (I. Mishakov et al., 2002).
Desymmetrization and Ring Expansion
A study on the desymmetrization and ring expansion of alkenylcyclobutanols, promoted by halofunctionalization, utilized a chiral bisphosphonium magnesium salt as a catalyst. This process yields cyclopentanones with enantioenriched configurations, demonstrating the role of magnesium in facilitating complex organic transformations with high stereochemical control (Estefanía Capel et al., 2021).
Magnesium in Health and Disease
Magnesium's role in human health is profound, involved in over 600 enzymatic reactions including energy metabolism and protein synthesis. Its supplementation has shown benefits in treating conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma, emphasizing the essential nature of magnesium ions in biological systems (J. D. de Baaij et al., 2015).
Magnesium Alloys and Composites
Research on magnesium alloys and composites highlights their potential in orthopedic applications due to their biocompatibility and mechanical compatibility with human tissues. Advances in alloying, surface modifications, and processing techniques are being explored to improve their application in biomedical fields, including as biodegradable implants (R. Radha & D. Sreekanth, 2017).
Cyclobutylmagnesium Carbenoids in Synthesis
The generation and application of cyclobutylmagnesium carbenoids from 1-chlorocyclobutyl p-tolyl sulfoxides have been studied, showcasing their utility in synthesizing multi-substituted cyclobutanes and alkylidenecyclobutanes. This research demonstrates the role of magnesium-based reagents in facilitating novel synthetic pathways for complex organic molecules (T. Satoh et al., 2011).
Safety And Hazards
Magnesium cyclobutane bromide may be corrosive to metals. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
With the deeper understanding of the cyclobutane chemistry and the development of novel synthetic methodologies, new disconnection strategies would certainly emerge and be successfully applied to the total syntheses of more structurally complex and biologically important cyclobutane-containing natural products .
properties
IUPAC Name |
magnesium;cyclobutane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUDPBHCPMSJFN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456091 | |
Record name | Magnesium, bromocyclobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;cyclobutane;bromide | |
CAS RN |
13384-48-0 | |
Record name | Magnesium, bromocyclobutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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